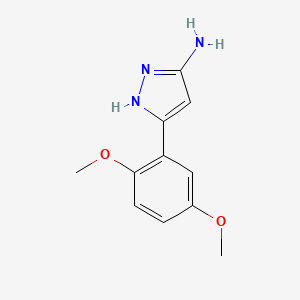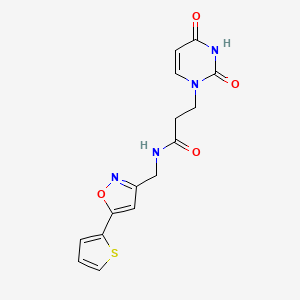
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide is a complex organic compound that combines several distinct chemical structures into a single molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core structures (the pyrimidine, thiophene, and isoxazole rings) before linking them together through a series of reactions. Specific reagents and catalysts are used at each step to ensure the desired chemical transformations occur under controlled conditions, typically involving organic solvents and moderate to high temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaled-up versions of the laboratory procedures, with a focus on optimizing yield and purity while minimizing cost and environmental impact. This typically involves the use of larger reaction vessels, more efficient separation and purification techniques, and the implementation of robust quality control measures.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on different parts of the molecule.
Common Reagents and Conditions
For oxidation reactions, conditions often involve acidic or basic environments, while reduction reactions usually require the presence of solvents like ethanol or THF. Substitution reactions can take place under a wide range of conditions depending on the specific sites and reagents involved.
Major Products
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity, making it a valuable subject in synthetic and analytical chemistry research.
Biology
In biological research, the compound's interactions with biological molecules are of interest. Its structural complexity allows it to serve as a probe in studying molecular recognition and binding processes.
Medicine
The compound's potential medicinal applications are particularly noteworthy. Its multi-ring structure and functional groups suggest it could interact with various biological targets, making it a candidate for drug development, especially in targeting specific enzymes or receptors involved in disease processes.
Industry
In industry, the compound's stability and reactivity make it suitable for use in materials science, particularly in developing new polymers or coatings with specialized properties.
作用机制
The mechanism of action of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction is mediated through hydrogen bonds, van der Waals forces, and hydrophobic interactions, which stabilize the compound within the target site.
相似化合物的比较
Unique Features
Compared to similar compounds, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide stands out due to its combination of a pyrimidine ring, thiophene ring, and isoxazole ring, along with its specific functional groups.
List of Similar Compounds
Compounds with pyrimidine and isoxazole rings.
Compounds containing thiophene structures.
Molecules with amide linkages connecting different ring systems.
That's quite a molecule! Would you want to know more about any particular aspect of it?
属性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-13(3-5-19-6-4-14(21)17-15(19)22)16-9-10-8-11(23-18-10)12-2-1-7-24-12/h1-2,4,6-8H,3,5,9H2,(H,16,20)(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDXBFGSQDQPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate](/img/structure/B2777655.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2777656.png)
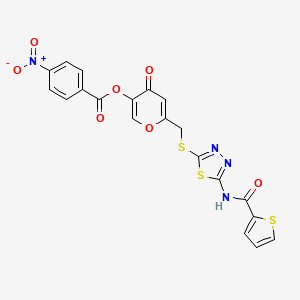

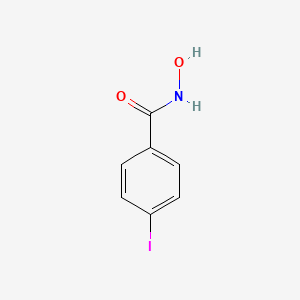
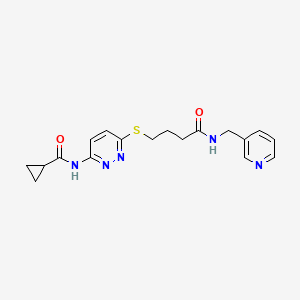
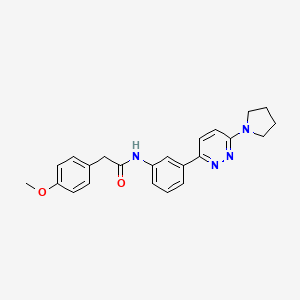

![5-oxo-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2777669.png)
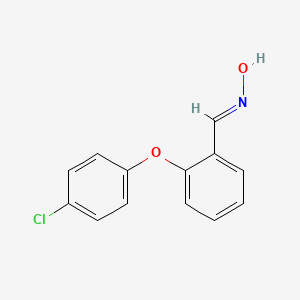
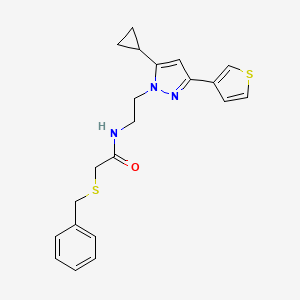
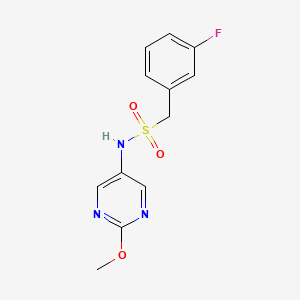
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzene-1-sulfonamide](/img/structure/B2777676.png)
